molecular formula C₉H₁₅D₃O₂ B1162361 Methyl-d3 Octanoate

Methyl-d3 Octanoate

Cat. No.: B1162361
M. Wt: 161.26
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-d3 octanoate (C₉H₁₃D₃O₂) is a deuterated derivative of methyl octanoate, where three hydrogen atoms in the methyl group (–CH₃) are replaced with deuterium (D), forming a –CD₃ moiety. This isotopic substitution enhances its utility in analytical chemistry, particularly as a stable isotope-labeled internal standard for gas chromatography-mass spectrometry (GC-MS) . Its non-deuterated counterpart, methyl octanoate, is a fatty acid methyl ester (FAME) naturally found in microbial and food systems, contributing to fruity and floral aromas . The deuterated version is synthetically engineered to minimize interference in quantitative analyses, leveraging deuterium’s distinct mass spectral signature .

Properties

Molecular Formula

C₉H₁₅D₃O₂

Molecular Weight

161.26

Synonyms

Methyl-d3 Ester Octanoic Acid;  Agnique ME 890-d3;  Caprylic Acid Methyl-d3 Ester;  Methyl-d3 Caprylate;  Methyl-d3 n-Octanoate;  NSC 3710-d3;  Pastel M 8-d3;  Pastell M 08-d3;  Radia 7984-d3;  Uniphat A 20-d3;  Witconol 1095-d3;  Witconol 2309-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Methyl-d3 Octanoate and Related Compounds
Compound Molecular Formula Molecular Weight Deuterium Substitution Primary Applications Key References
This compound C₉H₁₃D₃O₂ 172.25 g/mol Yes (–CD₃) Internal standard for GC-MS, metabolic studies
Ethyl octanoate C₁₀H₂₀O₂ 172.26 g/mol No Flavoring agent (sour apple aroma), wine/sourdough volatile
Methyl octanoate C₉H₁₈O₂ 158.24 g/mol No Natural aroma compound, microbial metabolite
Decanoic acid (methyl-d3) C₁₁H₁₉D₃O₂ 202.33 g/mol Yes (–CD₃) Isotopic tracer in lipid metabolism studies

Stability and Detection

  • Deuterium Effects: The –CD₃ group in this compound increases molecular weight by 3 atomic mass units (AMU) compared to methyl octanoate. This shift allows unambiguous detection in mass spectrometry, avoiding overlap with background signals .
  • Thermal Stability: Ethyl octanoate degrades under heat (e.g., during wine processing), reducing its concentration by ~15–20% . This compound, however, exhibits similar stability to non-deuterated esters, making it reliable for high-temperature applications .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Methyl-d3 Octanoate in biological samples?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) is the gold standard for detecting deuterated fatty acids like this compound. Derivatization via transesterification (e.g., using isobutanol instead of methanol) improves sensitivity by reducing analyte volatility. For example, isobutyl esters yield higher-abundance mass fragments (e.g., m/z 127.1 for unlabeled octanoate), enabling quantification at concentrations as low as 0.43 μM . Sample preparation should include direct derivatization in plasma to minimize contamination risks .

Q. How is this compound synthesized and characterized for isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific methyl groups, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Isotopic purity (>98%) is confirmed by comparing fragmentation patterns in GC-MS with non-deuterated analogs. For instance, methyl-D3 labeling in fatty acids requires rigorous solvent removal post-derivatization to avoid isotopic dilution .

Q. What are standard protocols for incorporating this compound in metabolic flux studies?

  • Methodological Answer : In stable isotope protocols, this compound is administered orally or intravenously, followed by serial plasma sampling. Enrichment analysis requires baseline correction using unlabeled standards and validation via calibration curves. Protocols must account for matrix effects (e.g., lipid-rich plasma), which can be mitigated by liquid-liquid extraction with chloroform/methanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GC-MS data when analyzing this compound methyl esters?

  • Methodological Answer : Methyl ester derivatization may yield low sensitivity due to volatile byproducts. Switching to isobutyl esters reduces volatility and enhances specificity by generating high-m/z fragments (e.g., m/z 145.1). Baseline disturbances in methyl ester chromatograms can be avoided by selecting interference-free ions (e.g., m/z 127.1 for octanoate) . Method validation should include spike-recovery tests in biological matrices.

Q. What strategies optimize derivatization efficiency for low-concentration this compound in complex matrices?

  • Methodological Answer : Transesterification with acetyl chloride in isobutanol achieves >95% derivatization efficiency. Optimize reaction time (30–60 min at 100°C) and acid-to-alcohol ratios to prevent incomplete labeling. For trace-level samples, preconcentration via nitrogen evaporation or solid-phase extraction (SPE) improves detection limits .

Q. How do researchers validate isotopic enrichment of this compound in heterogeneous biological samples?

  • Methodological Answer : Use dual-column GC-MS to cross-validate retention times and fragmentation patterns. Compare results with ¹³C-labeled internal standards (e.g., 1,2,3,4-¹³C4-octanoate) to distinguish natural abundance from tracer enrichment. Statistical validation should include coefficient of variation (CV) <15% across replicates .

Q. What experimental design considerations are critical for stable isotope studies using this compound?

  • Methodological Answer : Use a crossover design with washout periods to minimize carryover effects. For liver metabolism studies, pair breath ¹³CO₂ analysis with plasma enrichment measurements to correlate oxidation rates with precursor availability. Ensure tracer infusion rates match hepatic extraction capacities to avoid saturation .

Q. How can conflicting data on this compound oxidation rates in metabolic studies be reconciled?

  • Methodological Answer : Discrepancies often arise from variations in gastric emptying rates or hepatic blood flow. Standardize protocols by controlling fasting states and using dual tracers (e.g., ¹³C-octanoate for oxidation and D3-octanoate for precursor tracing). Multivariate regression can isolate confounding factors like insulin resistance or steatosis .

Data Analysis and Reporting Guidelines

  • Metadata Compliance : Ensure open access to raw data and metadata (e.g., derivatization conditions, instrument parameters) to facilitate reproducibility .
  • Conflict Resolution : Use sensitivity analyses to evaluate methodological biases (e.g., derivatization efficiency vs. ionization suppression) .
  • Ethical Reporting : Avoid overgeneralizing findings; explicitly state limitations in tracer kinetics or matrix effects .

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